molecular formula C10H11BrN2O2 B8014694 (3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol

(3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol

Cat. No.: B8014694
M. Wt: 271.11 g/mol
InChI Key: GODKKYGSYYOXDH-QMMMGPOBSA-N
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Description

(3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring substituted with a 2-bromopyridine-4-carbonyl group and a hydroxyl group at the 3-position. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the 2-Bromopyridine-4-Carbonyl Group: This step involves the acylation of the pyrrolidine ring with 2-bromopyridine-4-carbonyl chloride under basic conditions.

    Hydroxylation at the 3-Position:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-1-(2-chloropyridine-4-carbonyl)pyrrolidin-3-ol
  • (3S)-1-(2-fluoropyridine-4-carbonyl)pyrrolidin-3-ol
  • (3S)-1-(2-iodopyridine-4-carbonyl)pyrrolidin-3-ol

Uniqueness

(3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance its binding affinity to biological targets compared to its chloro, fluoro, or iodo analogs.

Properties

IUPAC Name

(2-bromopyridin-4-yl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-9-5-7(1-3-12-9)10(15)13-4-2-8(14)6-13/h1,3,5,8,14H,2,4,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODKKYGSYYOXDH-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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